N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide
Description
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide is a synthetic pseudo-ceramide characterized by a hexadecanamide backbone linked to a hydroxy-substituted heptadecenyl chain. Its IUPAC name reflects the (E)-configuration of the double bond at position 3 and the (2R)-stereochemistry of the hydroxyl group. This compound mimics natural ceramides, which are critical for maintaining the lipid bilayer structure of the stratum corneum (SC) in skin. Its molecular formula is C₃₄H₆₇NO₃, with a molecular weight of 537.9 g/mol and a calculated LogP of 10.4, indicating high lipophilicity .
Properties
Molecular Formula |
C33H65NO2 |
|---|---|
Molecular Weight |
507.9 g/mol |
IUPAC Name |
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide |
InChI |
InChI=1S/C33H65NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(35)31-34-33(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32,35H,3-26,28,30-31H2,1-2H3,(H,34,36)/b29-27+/t32-/m1/s1 |
InChI Key |
RMAWKILAWRQSBQ-XBSMHFKOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC[C@@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide typically involves the reaction of a long-chain fatty acid with an amine under specific conditions. The process may include steps such as esterification, amidation, and reduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly solvents and catalysts is emphasized to minimize waste and reduce production costs. The methods are designed to be scalable and efficient, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane structure.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide involves its interaction with specific molecular targets and pathways. It may bind to receptors on cell membranes, influencing signal transduction pathways and modulating cellular responses. The exact molecular targets and pathways can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Key structural distinctions among pseudo-ceramides include:
- Double bond configuration : The (E)-configuration in the target compound contrasts with (Z)-isomers (e.g., CAS 362526-08-7), which alter molecular packing in lipid bilayers .
- Hydroxyl group placement: The (2R)-hydroxy group distinguishes it from compounds like N-Hexadecanoyl-D-erythro-dihydrosphingosine (CAS 5966-29-0), which features a (1S,2R)-hydroxy configuration .
- Substituents: Derivatives such as SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) incorporate ether-linked hexadecyloxy groups, increasing molecular weight (C₃₇H₇₅NO₄, MW 598.00) and altering solubility profiles .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide | C₃₄H₆₇NO₃ | 537.9 | 10.4 | Not reported | (E)-double bond, (2R)-OH |
| N-Hexadecanoyl-D-erythro-dihydrosphingosine | C₃₄H₆₉NO₃ | 539.92 | ~10.4 | Not reported | (1S,2R)-OH, natural ceramide analog |
| SLE (N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide) | C₃₇H₇₅NO₄ | 598.00 | 12.3 | 69–77 | Ether-linked hexadecyloxy group |
| Hexadecanamide (basic structure) | C₁₆H₃₃NO | 255.45 | 5.2 | Not reported | No hydroxyl or unsaturated bonds |
Notes:
- High LogP values (>10) in pseudo-ceramides suggest strong lipid bilayer integration but may limit aqueous solubility .
- Melting points correlate with molecular rigidity; SLE’s higher melting point (69–77°C) reflects its bulky substituents .
Research Findings and Clinical Relevance
- AD Therapy : A lamellar-structured formulation containing SLE and steroids demonstrated significant SC repair and anti-inflammatory effects in AD patients .
Biological Activity
N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide, a fatty acid amide, is of significant interest due to its potential biological activities. This compound is structurally related to various bioactive lipids and has been studied for its therapeutic implications, particularly in cancer biology and neuroprotection.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a long hydrocarbon chain with an amide functional group, which is characteristic of many bioactive lipids.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound may induce apoptosis in cancer cells by modulating key apoptotic pathways.
Case Study : A study focusing on the effects of fatty acid amides on breast cancer cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved the upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2 .
2. Neuroprotective Effects
The neuroprotective effects of fatty acid amides have been well-documented. This compound may exert protective effects against neurodegenerative diseases by reducing inflammation and oxidative stress in neuronal cells.
Research Findings : In vitro studies have shown that this compound can activate signaling pathways that promote cell survival in response to neurotoxic insults. It has been suggested that fatty acid amides may enhance the expression of neurotrophic factors, contributing to neuronal health .
The biological activity of this compound is primarily mediated through:
- Apoptosis Induction : Activation of caspases and modulation of apoptosis-related proteins.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and reduction of oxidative stress markers.
Data Table: Summary of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Upregulation of BAX, downregulation of BCL-2 |
| Neuroprotection | Protection against neurotoxicity | Activation of survival signaling pathways |
| Anti-inflammatory | Reduction in cytokine release | Modulation of inflammatory mediators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
